1-(4-氟苯基)-5-氧代吡咯烷-3-碳酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Comprehensive Analysis of “1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide”

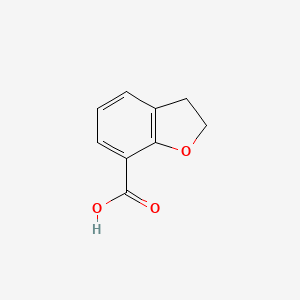

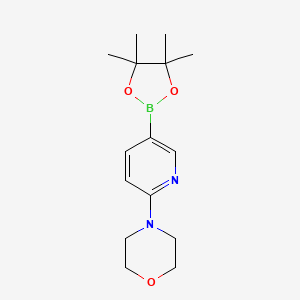

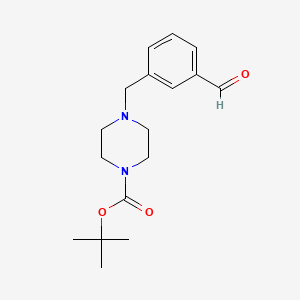

The compound 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide is a derivative of pyrrolidine with potential pharmacological properties. It is related to various synthesized compounds that have been studied for their chemical properties and biological activities, such as antimicrobial, antifungal, and antioxidant activities . The presence of the fluorophenyl group suggests potential activity in medical imaging or as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including palladium-catalyzed processes, electrophilic fluorination, and condensation reactions with aromatic aldehydes and diketones . For instance, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives involves chlorination, hydroxylation, and subsequent reactions to introduce various substituents . Similarly, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide demonstrates the use of nucleophilic substitution and ester hydrolysis .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide has been characterized using techniques such as NMR, IR, mass spectrometry, and X-ray diffraction analysis . These techniques provide detailed information about the conformation, configuration, and substituent effects on the compounds. For example, the crystal structure of a related spiro compound was determined to be planar with an envelope conformation of the pyrrolidin ring .

Chemical Reactions Analysis

The chemical reactivity of 5-oxopyrrolidine-3-carbohydrazides includes reactions with 1,4-naphthoquinone derivatives, leading to the formation of various hydrazide products . Additionally, the condensation with aromatic aldehydes and acetone yields hydrazones, and reactions with diketones produce pyrazole and pyrrole derivatives . These reactions demonstrate the versatility of the pyrrolidine derivatives in forming a wide range of chemical structures with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their substituents. For example, the introduction of fluorine atoms can significantly affect the compound's reactivity and stability . The antioxidant activity of certain derivatives has been found to exceed that of known antioxidants like ascorbic acid, indicating the potential for these compounds to act as effective free radical scavengers . The antibacterial activity of some derivatives has also been highlighted, with certain compounds showing high efficacy against both gram-positive and gram-negative bacteria .

科学研究应用

配体设计

该化合物可以作为配体,与金属形成配位络合物。这在化学反应催化剂的开发中很有用。 例如,当与乙酸钯(II)一起使用时,它可以形成一种催化各种有机转化的络合物,这在工业规模的化学生产中是有益的 .

作用机制

安全和危害

属性

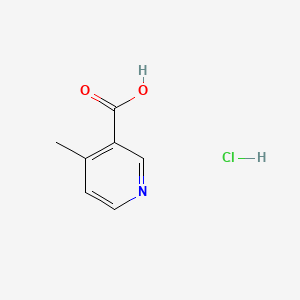

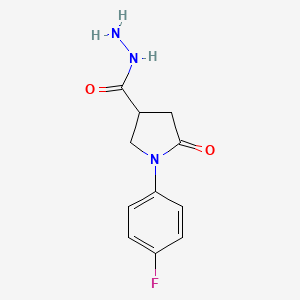

IUPAC Name |

1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3O2/c12-8-1-3-9(4-2-8)15-6-7(5-10(15)16)11(17)14-13/h1-4,7H,5-6,13H2,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTJFEMVIBPOQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。